![molecular formula C19H14N2O2S B1452313 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 920478-39-3](/img/structure/B1452313.png)
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Overview
Description
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the indole and pyridine rings . The pyrrole ring is present in many important natural products, such as heme. The compound also contains a benzothiophene ring, which is a polycyclic aromatic compound that is a fusion of benzene and thiophene .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or similar method, and the formation of the benzothiophene ring, possibly through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and benzothiophene rings, with various substituents. The exact structure would depend on the positions and identities of these substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings, which can participate in electrophilic aromatic substitution reactions, and the nitrile group, which can undergo various reactions such as hydrolysis, reduction, and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the nitrile group is polar, which would increase the compound’s polarity and potentially its solubility in polar solvents .Scientific Research Applications
Pharmaceutical Research: Anticancer Properties
Maleimides, which are structurally related to the compound , have been shown to possess anticancer properties . The biogenic imide group ensures high biological activity, making them suitable for the development of antitumor drugs. They can inhibit various proteins, including enzymes like cyclooxygenase and kinase, which are crucial in cell signaling and cancer progression .
Neurological Studies: Anticonvulsant Potential
Research indicates that derivatives of pyrrolidine diones, which share a similar core structure with the compound, interact with voltage-gated sodium channels and calcium channels . These interactions are significant in neurological disorders, suggesting potential applications in the development of anticonvulsant medications.
Material Science: Graphene Functionalization
Maleimides have been designed to self-assemble and react with graphene, acting as dienophiles . This property is essential for the chemical functionalization of graphene, which is pivotal for its practical applications in electronics and material sciences.
Biochemistry: Protein Crosslinking
The maleimide group is known for its reactivity with thiolic functions, making it a valuable tool for protein crosslinking and labeling . This application is crucial in studying protein interactions and functions.
Chemotherapy: Drug Conjugates
Maleimides are used in the development of antibody-drug conjugates (ADCs) for targeted chemotherapy . They allow for the site-selective attachment of cytotoxic drugs to antibodies, directing the therapy to cancer cells while sparing healthy tissues.
Polymer Chemistry: Curing Agents and Polymerization
Maleimides serve as curing agents in epoxy resins and reagents for radical polymerizations . Their unsaturated cycle is a starting point for obtaining synthetic compounds in organic and macromolecular chemistry.
Antimicrobial Research: Antibacterial and Antiviral Activities
Sulfonamide derivatives, which can be synthesized from compounds similar to the one , exhibit a wide range of biological activities, including antibacterial and antiviral effects . They have been used in the treatment of various infections and continue to be relevant in the search for new antimicrobial agents.
Anti-inflammatory and Analgesic Development
The related sulfonamide structures have been clinically used as anti-inflammatory and analgesic agents . Their ability to modulate inflammatory responses makes them candidates for the development of new treatments for conditions like arthritis and pain management.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c20-11-15-14-7-6-13(12-4-2-1-3-5-12)10-16(14)24-19(15)21-17(22)8-9-18(21)23/h1-5,8-9,13H,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWZLAKOOZBZCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C#N)N4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.